4-Fluoro-2-(methylsulfanyl)aniline
Overview
Description
4-Fluoro-2-(methylsulfanyl)aniline is a chemical compound with the molecular formula C7H8FNS and a molecular weight of 157.21 . It is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, an amine group, and a methylsulfanyl group . The InChI code for this compound is 1S/C7H8FNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Anticancer Activities
4-Fluoro-2-(methylsulfanyl)aniline has been explored as a precursor in the synthesis of novel compounds with significant anticancer activities. For instance, derivatives synthesized from this compound demonstrated higher activity against cancer cell lines than cisplatin, a widely used chemotherapy drug. This highlights the compound's potential in the development of new anticancer therapies (Li et al., 2006).
Electrochemical Behavior and Polymerization
The electrochemical properties and polymerization behavior of fluoro-substituted anilines, including this compound, have been investigated. These studies are crucial for developing conductive polymers, which are promising materials for various applications, including sensors, actuators, and electronic devices (Cihaner & Önal, 2002).
Applications in Electro-emissive Devices
Binary copolymer films synthesized using this compound and other monomers have shown potential applications in electro-emissive devices (EEDs). These films exhibited unique properties, such as high infrared emissivity modulation capability, making them suitable for applications in thermal control and dynamic visible light and infrared camouflage (Wang et al., 2020).
Synthesis of 4H-1,4-Benzothiazine-1,1-Dioxide Derivatives
Research has demonstrated the use of this compound in the high-yield synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives. These compounds have a range of potential applications, including the development of therapeutic agents and materials with unique electronic and optical properties (Montis et al., 2008).
Fluorine-Containing Derivatives for Tuberculostatic Activity
The synthesis of fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines starting from this compound has been explored. These derivatives demonstrated significant in vitro tuberculostatic activity, underscoring the potential of this compound in the development of new antimicrobial agents (Nosova et al., 2021).
Palladium- and Nickel-Catalyzed Amination
The compound has also been implicated in studies involving palladium- and nickel-catalyzed amination reactions. These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and materials with advanced functionalities (Hanley et al., 2016).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-fluoro-2-methylsulfanylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSFTYNNBFRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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